4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether
Description
The compound 4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether is a substituted imidazole derivative characterized by a propyl group at the N1 position of the imidazole core, a sulfanyl-methyl linkage to a 4-methoxyphenyl moiety, and two phenyl substituents at the 4- and 5-positions of the imidazole ring.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h4-17H,3,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPCSHAMCNAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfanyl group is then introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring. Finally, the phenyl methyl ether moiety is attached via an etherification reaction, often using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and etherification steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The phenyl methyl ether moiety can participate in nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl methyl ethers.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that imidazole derivatives, including those similar to 4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether, exhibit promising anticancer properties. A study demonstrated that compounds with imidazole moieties can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative was shown to effectively target specific cancer cell lines, leading to a significant reduction in cell viability.
Antimicrobial Properties
Imidazole-based compounds have also been investigated for their antimicrobial effects. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The structure of this compound may enhance its interaction with microbial membranes, leading to increased efficacy against resistant strains.
Materials Science Applications
Polymer Synthesis
The compound's unique structure makes it suitable for incorporation into polymer matrices. Research has explored its use as a monomer in the synthesis of functional polymers with enhanced thermal stability and mechanical properties. These polymers have applications in coatings and adhesives.
Nanocomposites
In materials science, the integration of this compound into nanocomposites has been studied. These composites exhibit improved electrical conductivity and thermal properties, making them suitable for electronic applications.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways related to cancer and inflammation. The binding affinity and mechanism of inhibition were characterized using kinetic assays.
Drug Delivery Systems
Research has also investigated the use of this compound in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs.
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Structural and Predicted Properties (Based on Analogous Compounds):
| Property | Value (Analog: CAS 339277-40-6) | Inferred for Target Compound |
|---|---|---|
| Molecular Formula | C23H20N2OS | C26H27N2OS |
| Molecular Weight (g/mol) | 372.48 | ~415.6 |
| Density (g/cm³) | 1.26±0.1 (Predicted) | ~1.20–1.30 |
| Boiling Point (°C) | 575.2±52.0 (Predicted) | Slightly higher (600–630) |
| pKa | 11.62±0.10 (Predicted) | Similar (11.5–11.8) |
Comparison with Structurally Similar Compounds
2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-40-6)
Structural Differences :
- N1 Substituent : The target compound has a propyl group, while the analog is unsubstituted (1H-imidazole).
- Sulfanyl Linkage : Both share a sulfanyl-methyl group attached to a 4-methoxyphenyl moiety.
Property Comparison :
| Property | Target Compound (Propyl-substituted) | CAS 339277-40-6 (1H-imidazole) |
|---|---|---|
| Molecular Weight | ~415.6 | 372.48 |
| Lipophilicity (logP) | Higher (propyl increases logP) | Lower |
| Aqueous Solubility | Reduced | Moderate |
| Stability | Enhanced (propyl may reduce oxidation) | Moderate |
Montelukast Sodium (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid)
Structural Differences :
- Core Structure: Montelukast features a quinoline and cyclopropane-carboxylic acid system, unlike the imidazole core of the target compound.
- Sulfanyl Groups : Both compounds utilize sulfanyl linkages, but Montelukast’s are part of a stereochemically complex, branched chain.
Functional Comparison :
| Property | Target Compound | Montelukast Sodium |
|---|---|---|
| Molecular Weight | ~415.6 | 608.18 |
| Bioactivity | Underexplored (potential kinase inhibition) | Leukotriene receptor antagonist (asthma therapy) |
| Solubility | Low (hydrophobic imidazole core) | Moderate (carboxylic acid enhances solubility) |
| Synthetic Complexity | Moderate | High (multiple stereocenters) |
Key Insight : While Montelukast’s sulfanyl groups enhance receptor binding specificity, the target compound’s simpler imidazole scaffold may allow broader synthetic modifications for diverse applications .
Biological Activity
4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether is an imidazole derivative recognized for its diverse biological activities. This compound features a complex structure that includes an imidazole ring, phenyl groups, and a sulfide linkage, contributing to its pharmacological potential. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses unique chemical characteristics due to the presence of the imidazole moiety and multiple aromatic rings. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can modulate enzyme activity and receptor interactions, leading to:
- Antimicrobial effects : Inhibition of microbial growth by disrupting metabolic pathways.
- Anticancer properties : Induction of apoptosis in cancer cells through the targeting of specific signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Jain et al. evaluated the compound's efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing promising results compared to standard antibiotics like Norfloxacin.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 15 μg/mL |
| Bacillus subtilis | 10 μg/mL |
Antifungal Activity
The compound has also been tested for antifungal properties. In vitro studies indicated effectiveness against fungal strains such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis.
Anticancer Activity
In cancer research, the compound has shown potential in inhibiting cell proliferation in various cancer cell lines. A notable study reported a significant decrease in viability of breast cancer cells when treated with the compound at concentrations above 25 μM.
Case Studies
- Antimicrobial Efficacy : In a comparative study, the compound was tested alongside standard treatments for bacterial infections. Results indicated a higher efficacy against resistant strains of bacteria.
- Cytotoxicity in Cancer Cells : A recent investigation demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of melanoma cells, with IC50 values around 30 μM.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including nucleophilic substitution and etherification. For example, chlorination of intermediate alcohols (e.g., [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) using SOCl₂ followed by thiol coupling is a common approach . Optimization can be achieved by varying solvents (e.g., DMF or THF), temperature (60–100°C), and catalyst bases (e.g., NaH or K₂CO₃). Reaction progress should be monitored via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : Confirm proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm, methyl ether at δ 3.2–3.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
- X-ray crystallography : Resolve crystal structure using SHELX for refinement and WinGX for data processing .
Q. What solvent systems are suitable for solubility studies, and how does polarity affect aggregation?
- Methodological Answer : Test solubility in graded polarity solvents (e.g., hexane, ethyl acetate, DMSO). High solubility in DMSO suggests polar interactions due to the sulfanyl and ether moieties. Aggregation in non-polar solvents can be analyzed via dynamic light scattering (DLS) or UV-Vis spectroscopy with concentration-dependent absorbance shifts .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and optical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, charge transport, and hyperpolarizability. Studies on analogous imidazole derivatives show HOMO localized on the diphenylimidazole core, suggesting potential for optoelectronic applications . Compare computational results with experimental UV-Vis and fluorescence spectra to validate predictions.
Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing forces (e.g., π-π stacking) not modeled in gas-phase DFT. Use periodic boundary conditions in solid-state DFT (e.g., VASP) or analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular interactions . Refine XRD data with SHELXL to account for anisotropic displacement .
Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) be exploited for designing functional materials?
- Methodological Answer : Analyze crystal packing using Mercury software to identify interaction motifs (e.g., C–H⋯π contacts between phenyl groups). For materials science applications, co-crystallize with electron-deficient acceptors (e.g., TCNQ) to enhance charge-transfer properties, monitored via Raman spectroscopy or conductivity measurements .
Q. What mechanistic insights govern the compound’s role in catalytic or biological systems?
- Methodological Answer : Investigate coordination chemistry via titration experiments (e.g., UV-Vis with metal ions like Zn²⁺ or Cu²⁺). For biological studies, use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450). Validate with in vitro assays (e.g., enzyme inhibition kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
